(2E)-4-{[6-benzyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid
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Overview
Description
(2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid is a complex organic compound with a unique structure that combines a thieno[2,3-c]pyridine core with a benzyl group and an ethoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid typically involves multi-step organic synthesis. The key steps include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate or similar reagents.
Formation of the final product: The final step involves coupling the intermediate with prop-2-enoic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions for bulk production.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, ethyl chloroformate for ethoxycarbonylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[6-Benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(2E)-3-{[6-Benzyl-3-(carboxy)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid: Similar structure with a carboxy group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of (2E)-3-{[6-Benzyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}prop-2-enoic acid lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-4-[(6-benzyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H22N2O5S/c1-2-28-21(27)19-15-10-11-23(12-14-6-4-3-5-7-14)13-16(15)29-20(19)22-17(24)8-9-18(25)26/h3-9H,2,10-13H2,1H3,(H,22,24)(H,25,26)/b9-8+ |
InChI Key |
QUWAIYAGJNTNHP-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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